3-ethenyl-1,3-dihydro-2-benzofuran-1-one
Overview
Description
3-ethenyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound belonging to the phthalide family, characterized by a vinyl group attached to the third carbon of the phthalide ring. Phthalides are known for their biological activity and are found in various natural sources, including plants and fungi . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one typically involves the condensation of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis . This four-step process yields 3-substituted phthalides with an overall yield of 44% . Another promising method involves C-H activation, which offers high efficiency and atomic economy .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. Techniques such as high-speed countercurrent chromatography (HSCCC) and medium-pressure liquid chromatography (MPLC) are often employed for purification .
Chemical Reactions Analysis
Types of Reactions: 3-ethenyl-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Palladium chloride (PdCl2), copper chloride (CuCl), and oxygen (O2) in dimethylformamide (DMF).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Use of organometallic reagents for introducing new groups.
Major Products: The major products formed from these reactions include various substituted phthalides, which can be further utilized in the synthesis of complex natural products .
Scientific Research Applications
3-ethenyl-1,3-dihydro-2-benzofuran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of biologically active natural products.
Biology: Studied for its role in various biological processes and its potential therapeutic effects.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. It is known to undergo ortho C-H bond activation followed by an annulation pathway . This interaction can lead to various biological effects, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
- 3-Phenylphthalide
- 3-Methylphthalide
- 3-Ethylphthalide
Comparison: 3-ethenyl-1,3-dihydro-2-benzofuran-1-one is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to other phthalides . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8O2 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-ethenyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6,9H,1H2 |
InChI Key |
BCIXCJIKSNDNBL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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